molecular formula C26H22ClN3O3S B2992438 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 894555-85-2

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide

Cat. No.: B2992438
CAS No.: 894555-85-2
M. Wt: 491.99
InChI Key: BNOKFYNGEYLSDO-UHFFFAOYSA-N
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Description

The compound appears to contain several structural motifs common in organic chemistry, including a chlorophenyl group, a spiro[indoline-3,2’-thiazolidin] moiety, and a phenethylacetamide group . These groups are often found in various bioactive compounds and pharmaceuticals.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods such as multi-component reactions, click reactions, and nano-catalysis .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the spiro[indoline-3,2’-thiazolidin] moiety . X-ray crystallography could potentially be used to determine its structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the chlorophenyl and phenethylacetamide groups . These groups could potentially undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . These could include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Antibacterial Applications

Research has focused on synthesizing novel derivatives with potent antibacterial properties. For instance, a study highlighted the microwave-assisted synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, which exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Borad et al., 2015). Another study synthesized thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, demonstrating significant antibacterial efficacy, with some compounds showing activity comparable or superior to standard antibiotics (Trotsko et al., 2018).

Anti-inflammatory and Antitumor Applications

Compounds based on this chemical structure have shown potential in treating inflammatory diseases and cancer. A notable example includes the synthesis and biological evaluation of 5-benzylidenethiazolidine-2,4-dione derivatives, revealing compounds with significant anti-inflammatory and anticancer activities. One compound, in particular, demonstrated superior inhibitory potency on the production of nitric oxide and prostaglandin E2, compared to the commercial drug indomethacin, highlighting its potential for treating inflammatory diseases and cancer (Ma et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and properties . Proper handling and disposal procedures should be followed when working with this compound to minimize potential risks.

Future Directions

Future research could focus on further elucidating the synthesis, structure, reactivity, and biological activity of this compound . This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c27-19-9-6-10-20(15-19)30-24(32)17-34-26(30)21-11-4-5-12-22(21)29(25(26)33)16-23(31)28-14-13-18-7-2-1-3-8-18/h1-12,15H,13-14,16-17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOKFYNGEYLSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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